molecular formula C17H26N2O4S B6434745 tert-butyl 3-(N-methylphenylmethanesulfonamido)pyrrolidine-1-carboxylate CAS No. 2549028-41-1

tert-butyl 3-(N-methylphenylmethanesulfonamido)pyrrolidine-1-carboxylate

Cat. No.: B6434745
CAS No.: 2549028-41-1
M. Wt: 354.5 g/mol
InChI Key: BAJJCXUZZQYCGE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(N-methylphenylmethanesulfonamido)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(N-methylphenylmethanesulfonamido)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of N-methylphenylmethanesulfonamide with tert-butyl 3-bromopyrrolidine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(N-methylphenylmethanesulfonamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonamide group, yielding simpler amine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various alkylating agents and catalysts can be used, depending on the desired substitution.

Major Products

Scientific Research Applications

Tert-butyl 3-(N-methylphenylmethanesulfonamido)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-(N-methylphenylmethanesulfonamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrrolidine ring provides structural rigidity. This allows the compound to effectively inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(N-phenylmethanesulfonamido)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(N-methylbenzenesulfonamido)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(N-methylphenylsulfonamido)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(N-methylphenylmethanesulfonamido)pyrrolidine-1-carboxylate is unique due to the presence of the N-methylphenylmethanesulfonamido group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold in drug design and organic synthesis, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl 3-[benzylsulfonyl(methyl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-17(2,3)23-16(20)19-11-10-15(12-19)18(4)24(21,22)13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJJCXUZZQYCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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